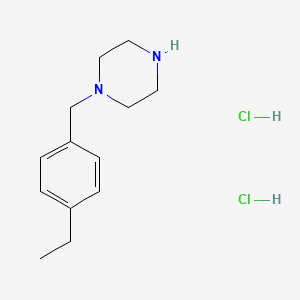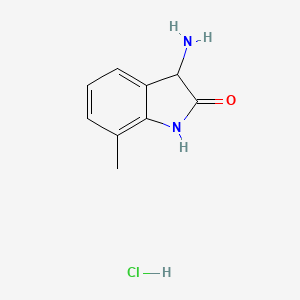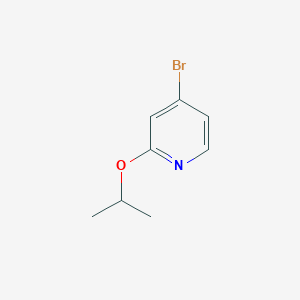
1-(4-Ethyl-benzyl)-piperazine dihydrochloride
Descripción general
Descripción
“1-(4-Ethyl-benzyl)-piperazine dihydrochloride” is a chemical compound with the CAS Number: 340759-53-7 . It has a molecular weight of 277.24 and a molecular formula of C13H22Cl2N2 .
Physical and Chemical Properties The molecular weight of this compound is 277.23 . The molecular formula is C13H22Cl2N2 .
Aplicaciones Científicas De Investigación
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including 1-aryl-piperazines formed through N-dealkylation, are noted for their clinical applications, primarily in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, leading to various metabolites with a wide range of effects on serotonin receptors and other neurotransmitter systems. The metabolism pathways and the pharmacological actions of these derivatives highlight their significance in both therapeutic applications and their potential misuse as designer drugs (S. Caccia, 2007).
Anti-mycobacterial Activity of Piperazine
Piperazine serves as a crucial building block for compounds with significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides insights into designing potent anti-mycobacterial agents, showcasing the versatility of piperazine as a medicinally important scaffold (P. Girase et al., 2020).
Therapeutic Use of Piperazine Derivatives
Piperazine derivatives are highlighted for their therapeutic uses across a spectrum of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. This diversity in pharmacological profiles emphasizes the role of piperazine as a flexible scaffold in drug discovery, where modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules (A. Rathi et al., 2016).
Macozinone for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment, exemplifies the application of piperazine derivatives in addressing global health challenges. The targeting of decaprenylphosphoryl ribose oxidase (DprE1) involved in the synthesis of essential arabinan polymers of the Mycobacterium tuberculosis cell wall underlines the potential of piperazine derivatives in developing more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMIGNZLQTDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-benzyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















